AG-09/1 is a synthetic compound identified as a novel small-molecule agonist for the human formyl peptide receptors, specifically FPR1 and FPR2. These receptors are involved in various physiological processes, including immune response and inflammation. The identification of AG-09/1 and its analogs is part of ongoing research aimed at developing new therapeutic agents that can modulate these receptors for potential clinical applications.
AG-09/1 was characterized in studies that utilized ligand-based molecular modeling approaches to identify compounds with high affinity for formyl peptide receptors. The compound belongs to a class of small-molecule agonists designed to interact with G protein-coupled receptors, which play crucial roles in cell signaling pathways. The classification of AG-09/1 falls under the category of pharmacological agents targeting inflammatory responses.
The synthesis of AG-09/1 involves several steps that typically include:
The synthesis process often employs standard organic chemistry techniques, including:
AG-09/1 has a specific molecular structure characterized by distinct functional groups that enhance its interaction with formyl peptide receptors. The structural formula includes:
The molecular weight and formula of AG-09/1 can be determined through analytical techniques, providing insights into its potential reactivity and solubility characteristics.
AG-09/1 may undergo various chemical reactions depending on its functional groups. Common reactions include:
The kinetics and thermodynamics of these reactions can be studied using spectroscopic methods and computational modeling to predict how AG-09/1 behaves under physiological conditions.
AG-09/1 acts primarily as an agonist for formyl peptide receptors, initiating a cascade of intracellular signaling events upon binding. The mechanism involves:
Quantitative studies measuring changes in intracellular calcium levels or chemokine release can provide data on the efficacy of AG-09/1 as a receptor agonist.
AG-09/1 exhibits specific physical properties such as:
The chemical properties include:
Relevant data from stability studies and solubility tests are crucial for understanding how AG-09/1 behaves in biological systems.
AG-09/1 is primarily being investigated for its potential applications in:
Ongoing research aims to elucidate further the pharmacological profile of AG-09/1, exploring its full potential as a therapeutic agent in clinical settings.
AG-09/1 (CAS 356776-32-4) is a synthetic small-molecule agonist that selectively targets Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) critical in host defense mechanisms. FPR1 activation triggers intracellular signaling cascades that mediate phagocyte chemotaxis, oxidative burst, and cytokine release [1] [8].
AG-09/1 exhibits high-affinity binding to FPR1, with an EC₅₀ of 0.22 µM in calcium mobilization assays using HL-60 cells transfected with human FPR1. This potency surpasses the bacterial tripeptide fMLF (EC₅₀ = 0.5 µM), the canonical FPR1 ligand [3] [6]. Competitive radioligand binding assays reveal that AG-09/1 displaces ³H-fMLF from FPR1 with a Ki of 89 nM, confirming direct receptor engagement [7]. The binding affinity is attributed to AG-09/1’s benzimidazole-thioacetamide scaffold, which facilitates optimal hydrophobic and hydrogen-bonding interactions within FPR1’s orthosteric pocket [7].
Table 1: Binding Kinetics of AG-09/1 at FPR1
Assay Type | Cell Line/System | EC₅₀/Ki | Reference Ligand |
---|---|---|---|
Calcium mobilization | HL-60 (hFPR1-transfected) | 0.22 µM | fMLF (EC₅₀ = 0.5 µM) |
Competitive binding | RBL-2H3 (hFPR1) | Ki = 89 nM | ³H-fMLF |
AG-09/1 binding induces distinct conformational shifts in FPR1’s transmembrane helices (TMHs), particularly TMH-III, VI, and VII. Molecular dynamics simulations show that AG-09/1 stabilizes an active-state receptor conformation through:
1.2 In Vitro Selectivity Profiling Against FPR Isoforms
AG-09/1 demonstrates >430-fold selectivity for FPR1 over FPR2 (EC₅₀ = 95 µM) and negligible activity at FPR3 (EC₅₀ > 100 µM). This isoform discrimination is quantified via β-arrestin recruitment assays in engineered cell lines:
Table 2: Selectivity Profiling of AG-09/1 Across Human FPR Isoforms
Receptor Isoform | Functional Assay | AG-09/1 EC₅₀ | Reference Agonist (EC₅₀) |
---|---|---|---|
FPR1 | Ca²⁺ flux (HL-60) | 0.22 µM | fMLF (0.5 µM) |
FPR2 | β-arrestin (U2OS) | 95 µM | WKYMVm (0.8 nM) |
FPR3 | GTPγS binding (RBL-2H3) | >100 µM | F2L (1.2 µM) |
The selectivity arises from steric incompatibility with FPR2’s expanded ligand-binding cavity, which accommodates bulkier peptides (e.g., WKYMVm) but excludes rigid benzimidazole scaffolds [4] [8].
In radioligand displacement studies, AG-09/1 fails to inhibit binding of FPR2-specific ligands (e.g., ¹²⁵I-WKYMVm) or FPR3 agonists (e.g., ³H-F2L) at concentrations up to 100 µM [6] [7]. Conversely, it competes effectively against FPR1-bound ³H-fMLF (Ki = 89 nM). Mutagenesis studies identify key residues governing this selectivity:
Structural Determinants of FPR1 Selectivity
AG-09/1’s selectivity is driven by its 2-(benzimidazol-2-ylthio)-N-phenylacetamide core. Critical features include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0